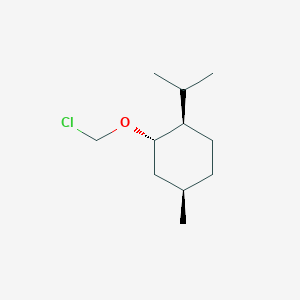![molecular formula C12H16ClNO B128573 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-07-5](/img/structure/B128573.png)
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a compound that belongs to the class of bicyclo[3.1.0]hexanes . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of this compound involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The 1-(3-Methoxyphenyl)-3-methyl-2-azabicyclo[3.1.0]hexane molecule contains a total of 34 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
The reaction of this compound with electrophiles gave the corresponding pyrrolidines and piperidine . The selectivity of the products in this reaction appeared to be controlled by equilibrium .Wirkmechanismus
While the specific mechanism of action for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is not mentioned in the search results, it’s worth noting that bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . For instance, they have been used in the treatment of psychiatric disorders and cancer .
Zukünftige Richtungen
Bicyclo[3.1.0]hexanes, such as 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, are playing an increasingly important role in the field of medicinal chemistry . Their synthesis is still underexplored, opening the gate to sp3-rich new chemical space . Future research could focus on developing more efficient methods for their synthesis and exploring their potential applications in treating various diseases .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYNSXFREHGANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

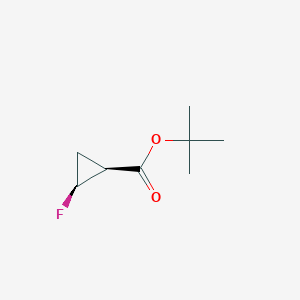
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

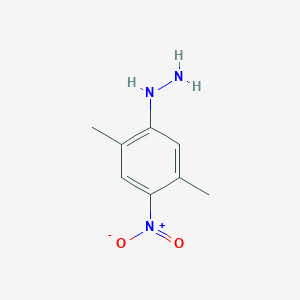
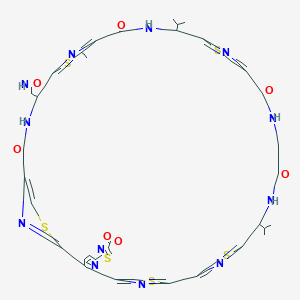
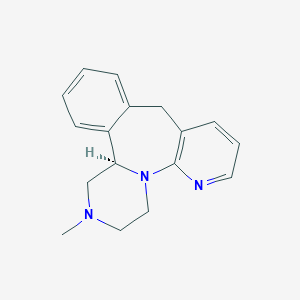

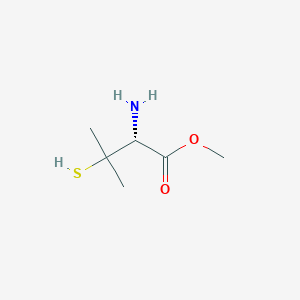
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


